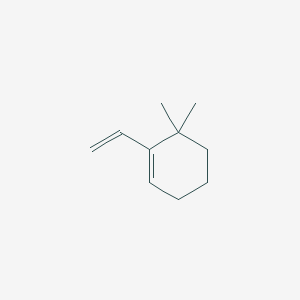

6,6-Dimethyl-1-Vinylcyclohexene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6,6-Dimethyl-1-Vinylcyclohexene is a useful research compound. Its molecular formula is C10H16 and its molecular weight is 136.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The compound can be synthesized from 2,2-dimethylcyclohexanone through a series of reactions involving Grignard addition and dehydration. The overall yield from these processes can vary but has been reported to be approximately 53% in one study .

Table 1: Synthesis Overview of 6,6-Dimethyl-1-Vinylcyclohexene

Diels-Alder Reactions

One of the primary applications of this compound is its role as a diene in Diels-Alder reactions. This reaction is crucial for synthesizing complex cyclic structures, which are often found in natural products and pharmaceuticals.

Case Study: Synthesis of Rosmariquinone

In a study by Knapp and Sharma (1985), the Diels-Alder cycloaddition of this compound with various dienophiles resulted in significant yields of rosmariquinone derivatives. This method was enhanced by ultrasound techniques, yielding improved product purity and efficiency .

Table 2: Diels-Alder Reaction Products

| Dienophile | Product | Yield (%) | Reference |

|---|---|---|---|

| 3-Isopropyl catechol | Rosmariquinone derivative | 90% | |

| Maleic anhydride | Cycloadduct A | 85% |

Hydrovinylation Processes

The hydrovinylation of this compound has been studied for its regioselectivity and enantioselectivity. Research indicates that under specific catalytic conditions, this compound can undergo highly selective hydrovinylation to produce valuable vinyl-substituted products.

Case Study: Enantioselective Hydrovinylation

A notable study demonstrated that when treated with ethylene in the presence of a cobalt catalyst, the compound yielded enantiomerically enriched products with over 98% enantiomeric excess . This highlights its potential in producing chiral intermediates for pharmaceuticals.

Table 3: Hydrovinylation Results

| Catalyst Type | Conditions | Product | Enantiomeric Excess (%) |

|---|---|---|---|

| Cobalt Complex | Room Temperature, Ethylene (1 atm) | Vinyl Product A | >98% |

Biological Applications

Recent research has explored the use of derivatives of this compound as potential biomarkers for diseases such as tuberculosis. The synthesis of compounds like tuberculosinyl adenosine has been linked to the virulence factors of Mycobacterium tuberculosis, suggesting that derivatives of this vinyl compound may play a role in diagnostics and therapeutics .

Case Study: Tuberculosinyl Adenosine Synthesis

The total synthesis of tuberculosinyl adenosine utilized this compound as a key intermediate, demonstrating its importance in developing diagnostic markers for tuberculosis .

Propiedades

Número CAS |

18238-29-4 |

|---|---|

Fórmula molecular |

C10H16 |

Peso molecular |

136.23 g/mol |

Nombre IUPAC |

1-ethenyl-6,6-dimethylcyclohexene |

InChI |

InChI=1S/C10H16/c1-4-9-7-5-6-8-10(9,2)3/h4,7H,1,5-6,8H2,2-3H3 |

Clave InChI |

UEWHLMYTUFDQND-UHFFFAOYSA-N |

SMILES canónico |

CC1(CCCC=C1C=C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.